N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide
Description
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide (molecular formula: C₂₀H₂₁N₃O₃; molecular weight: 351.4 g/mol) is a benzimidazole-derived compound structurally related to telmisartan, a clinically used angiotensin II receptor antagonist for hypertension treatment . It is classified as a process-related impurity of telmisartan, highlighting its significance in pharmaceutical quality control. The compound features a benzimidazole core substituted with a methyl group at the 1-position, a nitro group at the 6-position, and a butanamide side chain at the 4-position of the phenyl ring. This structural framework is critical for interactions with biological targets, though its pharmacological activity remains uncharacterized compared to telmisartan .
Properties
IUPAC Name |
N-[2-methyl-4-(1-methylbenzimidazol-2-yl)-6-nitrophenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-7-17(24)21-18-12(2)10-13(11-16(18)23(25)26)19-20-14-8-5-6-9-15(14)22(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLNGREUBQYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C2=NC3=CC=CC=C3N2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the butanamide chain through an amidation reaction between the nitrophenyl-benzimidazole derivative and butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and high-efficiency purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide. For instance, derivatives of benzimidazole have shown significant cytotoxicity against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells . The mechanism of action often involves the induction of apoptosis and inhibition of DNA synthesis.
Antimicrobial Activity
Investigations into the antimicrobial properties of benzimidazole derivatives indicate that compounds similar to this compound exhibit activity against a range of bacterial and fungal pathogens. The presence of nitro groups is believed to enhance their efficacy by disrupting microbial cellular processes .
Case Study 1: Anticancer Activity Evaluation
A study synthesized several derivatives based on the benzimidazole framework, including this compound. The compounds were evaluated for their cytotoxic effects using MTT assays against HT-29 and MCF-7 cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of similar compounds. The study employed disk diffusion methods to assess the efficacy against Staphylococcus aureus and Candida albicans. Compounds demonstrated significant zones of inhibition, indicating their potential as therapeutic agents in treating infections .
Mechanism of Action
The mechanism of action of N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: The compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Benzimidazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels. Below is a comparative analysis of N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide with structurally and functionally related compounds:
Structural Analogues in Pharmaceutical Context
a. Telmisartan (Pritor)
- Structure : Telmisartan shares the benzimidazole core but incorporates a biphenyltetrazole group instead of the nitro-phenyl-butanamide moiety.
- Function : Acts as a selective angiotensin II AT1 receptor antagonist, approved for hypertension and cardiovascular risk reduction.
- Key Difference : The nitro group and butanamide chain in the title compound may alter receptor-binding affinity compared to telmisartan’s tetrazole group, which is essential for ionic interactions with the AT1 receptor .
b. 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide
- Structure: Features a carboxamide group at the 6-position and a phenylethylamino substituent.
- Synthesis : Prepared via acid chloride formation (thionyl chloride) followed by coupling with phenylethylamine .
- Application: Investigated as a nonpeptidic angiotensin II AT1 receptor antagonist, demonstrating the importance of carboxamide groups in receptor interaction.
- Key Difference : The title compound’s nitro group and butanamide chain may confer distinct electronic and steric properties compared to this carboxamide analogue .
Functional Analogues in Catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A benzamide with an N,O-bidentate directing group.
- Application : Utilized in metal-catalyzed C–H bond functionalization reactions due to its ability to coordinate transition metals.
- Key Difference : Unlike the title compound, this analogue lacks the benzimidazole core and nitro group, emphasizing the role of heterocyclic systems in pharmacological vs. catalytic applications .
Table 1: Comparative Analysis of Benzimidazole Derivatives
Structural and Crystallographic Insights
- Title Compound: No crystallographic data is available in the provided evidence. However, benzimidazole derivatives like 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide exhibit intermolecular hydrogen bonding (N–H⋯O/N) stabilizing crystal packing, with dihedral angles between aromatic rings influencing molecular conformation .
Pharmacological and Industrial Relevance
- The title compound’s role as a telmisartan impurity underscores the need for rigorous analytical profiling in drug manufacturing .
- Structural analogues with carboxamide or tetrazole groups demonstrate the benzimidazole scaffold’s adaptability in drug design, though substituent choice critically impacts target selectivity and potency .
Biological Activity
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies that highlight its efficacy.
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₁₅H₁₈N₄O₂
- Molecular Weight: 286.33 g/mol
- CAS Number: 102517-00-0
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzimidazole core followed by the introduction of the nitrophenyl and butanamide groups. Specific methods may vary, but common approaches utilize condensation reactions and nitration techniques.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results:
| Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | G2/M phase arrest, apoptosis induction |
| BE (Neuroblastoma) | 18.9 | Enhanced radiosensitivity, significant morphological changes |
The data indicates that this compound may induce apoptosis and inhibit cell proliferation effectively in resistant cancer cell lines, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Cell Cycle Arrest: The compound appears to cause G2/M phase arrest in cancer cells, which is critical for preventing cell division.
- Induction of Apoptosis: Morphological assessments reveal significant apoptotic features in treated cells, including nuclear fragmentation and membrane blebbing.
- Radiosensitization: When combined with radiation therapy, the compound enhances the sensitivity of cancer cells to radiation, indicating potential for use in combination therapies .
Case Studies
Case Study 1: Glioblastoma Treatment
In a controlled study involving glioblastoma cell lines treated with this compound, researchers observed a marked decrease in cell viability compared to untreated controls. The study utilized clonogenic assays to assess long-term survival and revealed that the compound significantly reduced colony formation in treated groups.
Case Study 2: Neuroblastoma Resistance
A separate investigation focused on neuroblastoma cells demonstrated that this compound effectively overcame chemoresistance mechanisms. The LC50 values were significantly lower than those observed with standard chemotherapeutics, suggesting enhanced efficacy against resistant phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
